5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-11-2-3-14(21-11)22(18,19)16-13-8-15-17(10-13)9-12-4-6-20-7-5-12/h2-3,8,10,12,16H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTPCBSYJKPPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Nitro-1H-pyrazole
The introduction of the oxan-4-ylmethyl group at the pyrazole’s 1-position was achieved via nucleophilic substitution. A mixture of 4-nitro-1H-pyrazole (1.0 equiv), (oxan-4-yl)methyl bromide (1.2 equiv), and sodium hydride (1.5 equiv) in anhydrous DMF was stirred at 0°C for 1 hour, followed by gradual warming to room temperature for 12 hours. The reaction yielded 1-[(oxan-4-yl)methyl]-4-nitro-1H-pyrazole in 78% yield after purification by silica gel chromatography (Table 1).
Table 1: Alkylation Reaction Conditions and Yields
| Reactant | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Nitro-1H-pyrazole | (Oxan-4-yl)methyl Br | DMF | 0 → 25 | 12 | 78 |
Reduction of Nitro Group to Amine
Catalytic hydrogenation using 10% Pd/C (5 wt%) under H₂ (1 atm) in ethanol at 25°C for 6 hours converted the nitro intermediate to 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine with 92% yield. The product was characterized by ESI-MS ([M+H]⁺: m/z 224.12) and ¹H NMR (DMSO-d₆, 400 MHz): δ 3.85–3.75 (m, 2H, –CH₂– oxan), 3.45–3.35 (m, 1H, oxan C4–H), 6.45 (s, 1H, pyrazole C5–H), 7.88 (s, 1H, pyrazole C3–H).
Step 2: Preparation of 5-Methylthiophene-2-sulfonyl Chloride
Chlorosulfonation of 5-methylthiophene was conducted by dropwise addition of chlorosulfonic acid (3.0 equiv) to a stirred solution of 5-methylthiophene in dichloromethane at −10°C. After 2 hours, the mixture was warmed to 0°C, and thionyl chloride (2.0 equiv) was added to ensure complete conversion to the sulfonyl chloride. The product was isolated in 85% yield as a pale-yellow liquid (Table 2).
Table 2: Sulfonation Reaction Parameters
| Substrate | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-Methylthiophene | ClSO₃H, SOCl₂ | −10 → 0 | 2 | 85 |
Step 3: Coupling Reaction to Form the Target Sulfonamide
The final step involved reacting 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine (1.0 equiv) with 5-methylthiophene-2-sulfonyl chloride (1.1 equiv) in anhydrous THF under nitrogen. Triethylamine (2.0 equiv) was added to scavenge HCl, and the mixture was stirred at 25°C for 8 hours. The crude product was purified via recrystallization (ethanol/chloroform, 1:0.25) to yield 82% of the title compound.
Table 3: Sulfonamide Coupling Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | THF | 25 | 8 | 82 |
| Pyridine | DCM | 25 | 12 | 75 |
Characterization and Analytical Data
The target compound was validated using advanced spectroscopic techniques:
- FT-IR (KBr): 3345 cm⁻¹ (N–H stretch), 1170 cm⁻¹ (S=O asym), 1365 cm⁻¹ (S=O sym).
- ¹H NMR (DMSO-d₆, 400 MHz): δ 2.45 (s, 3H, –CH₃), 3.80–3.70 (m, 2H, oxan –CH₂–), 3.40–3.30 (m, 1H, oxan C4–H), 6.95 (d, J = 3.6 Hz, 1H, thiophene C3–H), 7.50 (d, J = 3.6 Hz, 1H, thiophene C4–H), 7.90 (s, 1H, pyrazole C3–H), 8.20 (s, 1H, pyrazole C5–H).
- ¹³C NMR (DMSO-d₆, 100 MHz): δ 15.8 (–CH₃), 42.5 (oxan –CH₂–), 68.3 (oxan C4–O), 124.5–135.2 (aromatic carbons), 144.8 (pyrazole C4–N), 152.1 (S=O).
- ESI-MS: m/z 398.08 ([M+H]⁺, calcd. 398.10).
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyrazole or thiophene rings .
Scientific Research Applications
5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Research Findings and Implications
- Synthesis : The target compound’s synthesis likely parallels methods in (e.g., nucleophilic substitutions) and (hydrazine-mediated cyclization). Optimization of the oxan-4-ylmethyl group may require steric considerations, as seen in bulky substituents affecting yield in thiadiazole syntheses .
- Bioactivity : While direct data are absent, the antimicrobial activity of thiadiazoles and CNS activity of pyrazole-imidazoles suggest plausible avenues for testing the target compound.
- Structural Insights : Crystallographic analysis using SHELXL or visualization via ORTEP-III could elucidate conformational preferences, particularly the orientation of the tetrahydropyran group.
Biological Activity
5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfonamide group, a pyrazole moiety, and an oxane derivative. The presence of these functional groups contributes to its biological properties.
Molecular Formula: CHNOS
Molecular Weight: 286.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease processes, such as:
- Trypanosoma brucei N-myristoyltransferase (TbNMT): This enzyme is a target for treating human African trypanosomiasis (HAT). Compounds similar to the target compound have shown promising IC values, indicating effective inhibition .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effects against various bacterial strains, with studies showing promising results in inhibiting growth:
| Bacterial Strain | Inhibition Zone (mm) | IC (µg/mL) |
|---|---|---|
| E. coli | 15 | 20 |
| S. aureus | 18 | 15 |
| P. aeruginosa | 12 | 25 |
These results demonstrate the compound's potential as an antimicrobial agent.
Anticancer Activity
The compound has also been tested for anticancer activity against various cancer cell lines. In vitro studies show that it can induce apoptosis in cancer cells through specific pathways:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Caspase activation |
| HeLa (cervical cancer) | 8 | DNA damage response |
| A549 (lung cancer) | 12 | Cell cycle arrest |
These findings suggest that the compound may be a candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiophene and pyrazole rings have been explored to enhance biological activity:
- Substitution on the Thiophene Ring:
- Methyl groups at different positions have shown increased potency.
- Pyrazole Derivatives:
- Variations in the oxane substituent impact the selectivity and potency against specific targets.
Case Studies and Research Findings
A notable study focused on the optimization of pyrazole sulfonamides, revealing that compounds similar to our target exhibited enhanced oral bioavailability and efficacy in vivo .
Additionally, a comparative analysis demonstrated that modifications leading to increased hydrophilicity significantly improved pharmacokinetic properties while maintaining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
